Cas no 56209-45-1 (1,5-Benzothiazepin-4(5H)-one,3-(acetyloxy)-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-,(2R,3R)-rel-)

1,5-Benzothiazepin-4(5H)-one,3-(acetyloxy)-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-,(2R,3R)-rel- structure
56209-45-1 structure
Product Name:1,5-Benzothiazepin-4(5H)-one,3-(acetyloxy)-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-,(2R,3R)-rel-
CAS No:56209-45-1
MF:C22H26N2O4S
MW:414.517844676971
CID:378826
PubChem ID:198107
Update Time:2025-04-19

1,5-Benzothiazepin-4(5H)-one,3-(acetyloxy)-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-,(2R,3R)-rel- Chemical and Physical Properties

Names and Identifiers

    • 1,5-Benzothiazepin-4(5H)-one,3-(acetyloxy)-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-,(2R,3R)-rel-
    • 1,5-Benzothiazepin-4(5H)-one,3-(acetyloxy)-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxy...
    • (2R,3R)-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl acetate
    • cis-3-Acetoxy-5-(2-(dimethylamino)ethyl)-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one
    • L-(cis)-diltiazem
    • 56209-45-1
    • (-)-cis-diltiazem
    • [(2R,3R)-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate
    • Lopac-D-2521
    • CAS-33286-22-5
    • GTPL2349
    • NCGC00163133-03
    • CHEBI:82813
    • cis-3-Acetoxy-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one
    • HMS1989D19
    • [(2R,3R)-5-(2-dimethylaminoethyl)-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate
    • L-cis-diltiazem
    • BRD-K81029756-001-02-8
    • NCGC00015332-02
    • HMS1791D19
    • SCHEMBL676914
    • 5H0
    • NCGC00016818-01
    • NCGC00016818-04
    • Q27079274
    • BSPBio_001357
    • NCGC00015332-01
    • CHEMBL1397935
    • ent-diltiazem
    • cis-(+)-[2-(2-dimethylaminoethyl)-5-(4-methoxyphenyl)-3-oxo-6-thia-2-azabicyclo[5.4.0]undeca-7,9,11-trien-4-yl] ethanoate
    • MDL: MFCD00868239
    • Inchi: 1S/C22H26N2O4S/c1-15(25)28-20-21(16-9-11-17(27-4)12-10-16)29-19-8-6-5-7-18(19)24(22(20)26)14-13-23(2)3/h5-12,20-21H,13-14H2,1-4H3/t20-,21+/m0/s1
    • InChI Key: HSUGRBWQSSZJOP-LEWJYISDSA-N
    • SMILES: S1C2C=CC=CC=2N(CCN(C)C)C([C@H]([C@H]1C1C=CC(=CC=1)OC)OC(C)=O)=O

Computed Properties

  • Exact Mass: 414.16148
  • Monoisotopic Mass: 414.161328
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 7
  • Complexity: 565
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 84.4
  • XLogP3: 3.1

Experimental Properties

  • Density: 1.26
  • Boiling Point: 594.4°C at 760 mmHg
  • Flash Point: 313.3°C
  • Refractive Index: 1.62
  • PSA: 59.08

1,5-Benzothiazepin-4(5H)-one,3-(acetyloxy)-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-,(2R,3R)-rel- Related Literature

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